molecular formula C18H17ClN4O4S2 B2460835 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 307507-64-8

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide

カタログ番号: B2460835
CAS番号: 307507-64-8
分子量: 452.93
InChIキー: PVUGLLYKORMMRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the acetamide-sulfonamide pharmacophore class, characterized by a 4-chlorophenoxy group linked to an acetamide backbone and a 5-ethyl-1,3,4-thiadiazole sulfamoyl moiety on the phenyl ring.

特性

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUGLLYKORMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16ClN3O2S
Molecular Weight325.81 g/mol
LogP3.999
Polar Surface Area53.589 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit various bacterial strains. For example, derivatives of thiadiazole have shown activity against Escherichia coli and Staphylococcus aureus , suggesting that the presence of the thiadiazole moiety enhances antimicrobial efficacy .

Anticancer Activity

Studies have indicated that compounds containing the thiadiazole structure can exhibit anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines without significant toxicity to normal cells . The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been reported to inhibit carbonic anhydrase isoenzymes, which play a critical role in various physiological processes, including respiration and acid-base balance. In comparative studies, certain derivatives exhibited higher inhibitory activity than traditional inhibitors like acetazolamide . This suggests a potential for developing new therapeutic agents targeting carbonic anhydrase-related disorders.

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing various thiadiazole derivatives showed that compounds with similar structural features to 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for traditional antibiotics .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound demonstrated effective biological activity at nanomolar concentrations, it remained non-cytotoxic at higher concentrations typically used in therapeutic settings. This characteristic is crucial for developing safe pharmacological agents .
  • Anticancer Properties : A recent study evaluated the anticancer effects of thiadiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through mechanisms involving oxidative stress pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural features and physicochemical parameters is summarized below:

Compound Name & ID (Evidence Source) Substituents/Modifications Melting Point (°C) Yield (%) Key Structural Differences
Target Compound 4-Chlorophenoxy, 5-ethyl-thiadiazole sulfamoyl Not reported Not reported Reference compound for comparison
N-{4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Acetamide Methyl-thiadiazole sulfamoyl 105–107 63.8 Ethyl vs. methyl on thiadiazole; impacts lipophilicity
2-(2-((2,6-Dichlorophenyl)Amino)Phenyl)-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Acetamide (Compound 9, ) Dichlorophenyl, methylisoxazole sulfamoyl 165–167 67.9 Dichlorophenyl substitution; altered steric effects
N-(4-(N-(Cyclohexylcarbamothioyl)Sulfamoyl)Phenyl)-2-(5-(4-Methylbenzylidene)-2,4-Dioxothiazolidin-3-yl)Acetamide (7c, ) Cyclohexylcarbamothioyl, dioxothiazolidinone 300–302 83 Thiazolidinone core vs. thiadiazole; distinct bioactivity
2-((6-(Aryl)Imidazo[2,1-b][1,3,4]Thiadiazol-2-yl)Thio)-N-(4-Fluorophenyl)Acetamide (4a–k, ) Imidazo-thiadiazole, fluorophenyl Not reported Not reported Imidazo-thiadiazole hybrid; broader heterocyclic system
2-[[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]Sulfanyl]-N-Mesitylacetamide Chlorophenyl-sulfanyl, mesityl Not reported Not reported Dual sulfanyl groups; enhanced electrophilicity

Key Observations :

  • Ethyl vs. Methyl Substitution : The target compound’s ethyl group on the thiadiazole (vs. methyl in ) likely increases metabolic stability and lipophilicity, influencing pharmacokinetics .
  • Core Heterocycle: Thiadiazole derivatives (target compound, ) contrast with thiazolidinones () in electronic properties, affecting binding to enzymatic targets like urease or carbonic anhydrase .
  • Substituent Effects: Chlorophenoxy groups (target compound) vs. dichlorophenyl () or trifluoromethyl () alter steric bulk and electron-withdrawing capacity, modulating receptor interactions .
Enzyme Inhibition:
  • Urease Inhibition : Compounds with sulfamoyl-phenylacetamide scaffolds (e.g., ) show urease inhibitory activity. The dichlorophenyl analog (Compound 8, ) exhibited IC₅₀ = 12.3 µM, while methyl-thiadiazole derivatives () had reduced activity, suggesting substituent size and polarity are critical .
  • Anti-Hyperglycemic Activity: Thiazolidinone derivatives () demonstrated significant α-glucosidase inhibition (IC₅₀ = 1.8–4.2 µM), attributed to the dioxothiazolidinone core, unlike thiadiazole-based compounds .
Antimicrobial Activity:
  • Imidazo-thiadiazole derivatives () showed potent antibacterial activity (MIC = 4–16 µg/mL against S. aureus), outperforming simpler thiadiazole-acetamides, likely due to the extended π-conjugated system .
Anti-Inflammatory/Analgesic Activity:
  • Pyrazole-sulfonamide hybrids () exhibited anti-exudative activity comparable to diclofenac (10 mg/kg dose), but the target compound’s efficacy remains unstudied in this context .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。